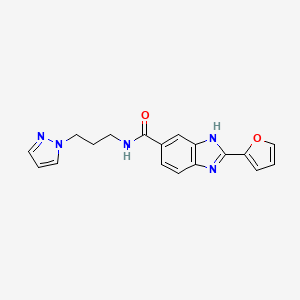![molecular formula C18H14N6O B7434481 N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B7434481.png)
N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide acts as a competitive inhibitor of kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The inhibition of kinases by N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also modulate immune responses by inhibiting the activity of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of kinases, making it an ideal tool for studying kinase signaling pathways. It is also highly selective, reducing the risk of off-target effects. However, its limitations include poor solubility and stability, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
The potential applications of N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide are vast, and several future directions can be explored. One area of research is the development of more potent and selective analogs of the compound. Another area is the investigation of its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Additionally, the compound can be used as a tool for studying kinase signaling pathways and identifying novel therapeutic targets.
Métodos De Síntesis
The synthesis of N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide involves the reaction of pyrimidine-2-amine and 4-bromoaniline in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-chloro-5-nitropyridine, followed by reduction with palladium on carbon to yield the final product.
Aplicaciones Científicas De Investigación
N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide has been extensively studied for its potential applications as a kinase inhibitor. It has been shown to inhibit the activity of various kinases, including JAK2, FLT3, and RET, which are implicated in the development of several diseases, including cancer and autoimmune disorders.
Propiedades
IUPAC Name |
N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O/c25-17(16-10-12-11-19-9-6-15(12)24-16)22-13-2-4-14(5-3-13)23-18-20-7-1-8-21-18/h1-11,24H,(H,22,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQXOVRPKCRPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline](/img/structure/B7434409.png)
![5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7434413.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)
![N-[3-fluoro-4-(morpholine-4-carbonyl)phenyl]-N'-methyl-N'-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxamide](/img/structure/B7434418.png)
![9-ethyl-N-[(6-fluoropyridin-2-yl)methyl]-N-methylcarbazol-3-amine](/img/structure/B7434422.png)

![N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide](/img/structure/B7434439.png)
![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]-2-(3-thia-9-azaspiro[5.5]undecan-9-yl)ethane-1,2-dione](/img/structure/B7434440.png)
![Methyl 4-[(1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7434451.png)
![Methyl 4-[[1-[(2,4-difluorophenyl)methyl]-5-methyltriazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434457.png)
![1-[4-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methylamino]-3-nitrophenyl]propan-1-one;dihydrochloride](/img/structure/B7434465.png)
![(2,4-Difluoro-3-hydroxyphenyl)-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)methanone](/img/structure/B7434480.png)
![1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea](/img/structure/B7434484.png)
![3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid](/img/structure/B7434488.png)